REACTION_CXSMILES
|
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.CCCCCC.[O:31]1[CH2:35]C[CH2:33][CH2:32]1>>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:35][O:31][CH2:32][CH3:33])[C:20]#[N:18])[CH3:7]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
|
Type
|
ADDITION
|
Details
|
is added at -20° C., over a period of 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55 mmol | |
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.CCCCCC.[O:31]1[CH2:35]C[CH2:33][CH2:32]1>>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:35][O:31][CH2:32][CH3:33])[C:20]#[N:18])[CH3:7]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
|
Type
|
ADDITION
|
Details
|
is added at -20° C., over a period of 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55 mmol | |
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.CCCCCC.[O:31]1[CH2:35]C[CH2:33][CH2:32]1>>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:35][O:31][CH2:32][CH3:33])[C:20]#[N:18])[CH3:7]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
|
Type
|
ADDITION
|
Details
|
is added at -20° C., over a period of 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55 mmol | |
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |